Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate is a complex organic compound known for its multifaceted chemical structure, including indole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound is intricate, often involving several steps. Typically, the process starts with the construction of the indole core, followed by the attachment of quinolin-2-ylmethoxy and 4-chlorobenzyl groups. The introduction of the tert-butylthio and methyl ester functionalities is performed in the final steps. Reagents such as tert-butylthiol, quinoline-2-carbaldehyde, and 4-chlorobenzyl bromide are commonly used, alongside catalysts and solvents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial-scale production requires optimization for yield and purity. Techniques such as automated synthesis and continuous flow chemistry are employed to streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using agents like hydrogen peroxide or peracids.
Reduction: Removal of oxygen or addition of hydrogen, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of functional groups, facilitated by nucleophilic or electrophilic agents.
Common Reagents and Conditions: Reagents like sodium hydride, palladium catalysts, and organic solvents (e.g., dichloromethane) are frequently used. Reactions are usually conducted at ambient to elevated temperatures, under inert atmospheres to prevent side reactions.
Major Products: Oxidation can yield sulfoxides or sulfones, reduction often results in the conversion of quinoline to tetrahydroquinoline, and substitution reactions can lead to derivatives with modified functional groups, impacting the compound's properties.
Scientific Research Applications
This compound has significant potential in medicinal chemistry , particularly as a scaffold for developing novel pharmaceuticals. Its unique structure makes it a candidate for targeting specific biological pathways, such as kinase inhibition or receptor modulation. In biology , it is studied for its interactions with cellular proteins and its potential to influence cellular processes. In industry , it finds applications in the development of advanced materials, including light-emitting diodes (LEDs) and organic semiconductors, owing to its electronic properties.
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets such as enzymes and receptors. For instance, the indole and quinoline moieties can bind to active sites of enzymes, inhibiting their activity. The compound can also modulate signaling pathways by binding to receptors, influencing cellular responses. Its structure allows it to engage in various non-covalent interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other indole- and quinoline-based compounds, Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate stands out due to its combined functionalities and their synergistic effects. Similar compounds include:
Indole-3-carbinol: : Primarily found in cruciferous vegetables, known for its anticancer properties.
Quinoline: : A basic structure for antimalarial drugs like chloroquine and hydroxychloroquine.
This compound's uniqueness lies in its ability to incorporate multiple pharmacophores, making it a versatile molecule for various applications.
Properties
IUPAC Name |
methyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37ClN2O3S/c1-34(2,3)42-32-28-19-27(41-22-26-16-13-24-9-7-8-10-29(24)37-26)17-18-30(28)38(21-23-11-14-25(36)15-12-23)31(32)20-35(4,5)33(39)40-6/h7-19H,20-22H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRXMMIRFNYCEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570263 |
Source
|
Record name | Methyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-[(quinolin-2-yl)methoxy]-1H-indol-2-yl}-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136694-18-3 |
Source
|
Record name | Methyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-[(quinolin-2-yl)methoxy]-1H-indol-2-yl}-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.